Sotorasib, also known as AMG-510, is a groundbreaking small molecule in the field of cancer research. [, ] It belongs to a class of compounds known as Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C inhibitors. [, , , , , , , ] Specifically, sotorasib targets the mutated KRAS G12C protein, a common oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its role in scientific research revolves around its potential to suppress tumor growth by inhibiting this mutated protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Sotorasib has garnered significant attention due to its ability to target a previously considered "undruggable" protein, opening up new avenues for cancer treatment research. [, , , ]
Sotorasib is a novel therapeutic compound recognized as a first-in-class inhibitor targeting the KRAS G12C mutation, primarily used in the treatment of non-small cell lung cancer (NSCLC). It was developed by Amgen and received approval from the U.S. Food and Drug Administration in May 2021 under the trade name Lumakras. Sotorasib's unique mechanism of action allows it to selectively bind to the mutated form of the KRAS protein, inhibiting its oncogenic activity, which has been a significant challenge in cancer therapeutics for decades.
Sotorasib is classified as a small molecule drug and is categorized under targeted therapies for cancer treatment. Its development arose from extensive research aimed at addressing mutations in the KRAS gene, which are prevalent in various cancers but particularly in NSCLC. The compound's structure includes an axially chiral biaryl linkage that enhances its specificity for the KRAS G12C mutant form, setting it apart from other therapeutic agents.
Sotorasib's molecular formula is CHNO, with a molecular weight of approximately 392.48 g/mol. The compound features a complex structure characterized by:
Sotorasib undergoes various chemical reactions during its synthesis and metabolism:
Sotorasib functions by selectively binding to the KRAS G12C mutant protein, inhibiting its downstream signaling pathways that promote tumor growth and survival. The binding occurs at a specific "cryptic" pocket within the mutant protein structure, effectively blocking its activity. This mechanism leads to reduced cellular proliferation and induces apoptosis in cancer cells harboring this mutation.
Sotorasib's primary application is as a targeted therapy for patients with KRAS G12C-mutated non-small cell lung cancer. Its development represents a significant milestone in oncology, providing new hope for patients with previously "undruggable" mutations. Beyond NSCLC, ongoing research is exploring potential applications in other cancers exhibiting similar mutations.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3